An In-depth Technical Guide to the Chemical Properties of Z-Thr-OMe
An In-depth Technical Guide to the Chemical Properties of Z-Thr-OMe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe), a crucial building block in synthetic peptide chemistry.
Core Chemical Properties
Z-Thr-OMe is a derivative of the amino acid L-threonine, where the amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is protected as a methyl ester. This dual protection makes it a stable and versatile reagent for solution-phase peptide synthesis.[1][2]
Structural and Physical Data
The fundamental properties of Z-Thr-OMe are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Synonyms | N-Carbobenzyloxy-L-threonine methyl ester, Z-L-Threonine methyl ester | [2] |
| CAS Number | 57224-63-2 | [2] |
| Molecular Formula | C₁₃H₁₇NO₅ | [3] |
| Molecular Weight | 267.28 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 92-94 °C | [2] |
| Optical Rotation [α]²⁵/D | -18° (c = 1 in methanol) | [2] |
| Purity | Typically ≥ 98% (by HPLC) | |
| Solubility | Soluble in DMSO (100 mg/mL), Methanol, Ethyl Acetate | [3] |
| Storage Conditions | 0-8 °C, protect from moisture |
Structural Identifiers
| Identifier Type | Identifier | Reference(s) |
| SMILES | COC(=O)--INVALID-LINK----INVALID-LINK--O | [2] |
| InChI | 1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11+/m1/s1 | [2] |
| InChI Key | OPZWAOJFQFYYIX-KOLCDFICSA-N | [2] |
Spectroscopic Profile
The structural integrity of Z-Thr-OMe can be confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on its molecular structure.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the methyl protons of the ester and the threonine side chain, methine protons, the benzylic protons of the Z-group, and aromatic protons. |
| ¹³C NMR | Peaks for the methyl carbons, aliphatic carbons of the threonine backbone, the benzylic carbon, aromatic carbons, and two distinct carbonyl carbons (ester and carbamate).[4][5] |
| IR Spectroscopy | Strong absorption bands for the C=O stretching of the ester and carbamate (around 1750-1690 cm⁻¹), O-H stretching (broad, ~3500 cm⁻¹), N-H stretching (~3300 cm⁻¹), C-O stretching (~1300-1000 cm⁻¹), and aromatic C=C bonds (~1600-1475 cm⁻¹).[6][7] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 267. Common fragments would correspond to the loss of the methoxy group, the benzyl group, or cleavage of the amino acid backbone.[8] |
Reactivity and Applications
Z-Thr-OMe is primarily utilized as a building block in the chemical synthesis of peptides.[9] The protecting groups play a critical role in its reactivity:
-
Z (Benzyloxycarbonyl) Group: This group protects the amine functionality, preventing it from acting as a nucleophile during peptide coupling reactions. It is stable under many reaction conditions but can be readily removed by catalytic hydrogenation.[10]
-
Methyl Ester Group: This protects the carboxylic acid, preventing it from reacting with coupling agents or the amino groups of other molecules. It is typically removed by saponification (hydrolysis with a base like LiOH or NaOH) after the desired peptide chain has been assembled.
Its main application is in solution-phase peptide synthesis , where amino acids are coupled sequentially to build a peptide chain. The enhanced solubility and stability of Z-Thr-OMe make it an ideal reagent for these multi-step syntheses.[9]
Experimental Protocols
Synthesis of Z-Thr-OMe
A common method for the synthesis of Z-Thr-OMe involves a two-step process starting from L-threonine.
Step 1: Esterification of L-Threonine L-threonine is first converted to its methyl ester hydrochloride. A general and convenient method involves the use of thionyl chloride in methanol.[1]
-
Protocol:
-
Suspend L-threonine (1.0 eq) in dry methanol at -10 °C.
-
Add thionyl chloride (3.6 eq) dropwise while maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.[1]
-
Evaporate the solvent and excess thionyl chloride under reduced pressure to yield crude threonine methyl ester hydrochloride.[1]
-
Step 2: N-Protection with Benzyl Chloroformate The amino group of the newly formed threonine methyl ester is then protected with the Z-group.
-
Protocol:
-
Dissolve the crude threonine methyl ester hydrochloride in a saturated aqueous solution of sodium bicarbonate.
-
While stirring vigorously at room temperature, add benzyl chloroformate (1.2 eq) dropwise.[1]
-
The product may initially separate as an oil which crystallizes upon standing (approx. 16 hours).[1]
-
Extract the product into an organic solvent such as ethyl acetate or ether.
-
Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude solid product.
-
Purification
The crude Z-Thr-OMe is typically purified by recrystallization.
-
Protocol:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Add hexane until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the white crystals by filtration, wash with cold ethyl acetate/hexane, and dry in vacuo. A typical yield after recrystallization is around 71%.[1]
-
For very high purity requirements, preparative HPLC using a C18 column can be employed.[11]
-
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for Z-Thr-OMe.
Caption: Workflow for the synthesis and purification of Z-Thr-OMe.
Role in Peptide Synthesis
This diagram shows the general logic of using Z-Thr-OMe in a dipeptide synthesis cycle, highlighting the deprotection and coupling steps.
Caption: Use of Z-Thr-OMe in a typical solution-phase peptide coupling reaction.
References
- 1. prepchem.com [prepchem.com]
- 2. Z-Thr-OMe 98% | 57224-63-2 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. google.com [google.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mass spectrum - Wikipedia [en.wikipedia.org]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. teledyneisco.com [teledyneisco.com]
